5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a benzodioxin ring with an imidazolidine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolidine-dione moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamide: Known for its antibacterial properties.
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione: Studied for its potential therapeutic applications.
Uniqueness
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)7-2-3-8-9(6-7)18-5-4-17-8/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNDMRZCZYOGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301301-43-9 |
Source
|
Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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